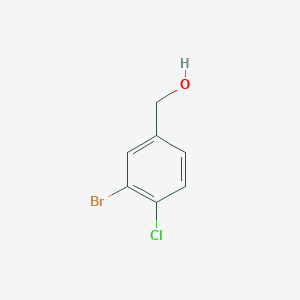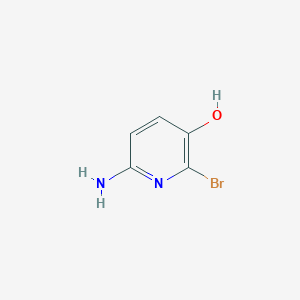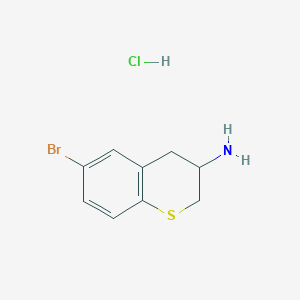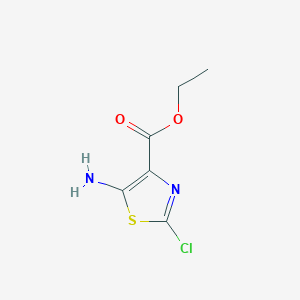
3-Bromo-4-chlorobenzyl alcohol
Overview
Description
3-Bromo-4-chlorobenzyl alcohol is a chemical compound with the IUPAC name (3-bromo-4-chlorophenyl)methanol . It has a molecular weight of 221.48 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H6BrClO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2 . This indicates that the compound has a bromine and a chlorine atom attached to a benzene ring, with a hydroxyl group (-OH) attached to the carbon of the benzyl position. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 221.48 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Chromatographic Applications
3-Bromo-4-chlorobenzyl alcohol has been studied for its use in chromatographic applications. Baniceru, Radu, and Pătroescu (1995) synthesized 3-bromo-4-(4-methylbenzyloxy)azobenzene (BMBOA) and investigated its use as a stationary phase in packed columns for gas chromatography. They explored the chromatographic characteristics such as column efficiency, polarity, and the operating temperature range. Their research provided insights into the retention factors, specific retention volumes, and activity coefficients for various compounds, demonstrating the potential of BMBOA in separating phenols and chlorobenzyl chlorides. This study suggests a broader application for derivatives of this compound in analytical chemistry, specifically in improving separation techniques for complex mixtures (Baniceru, Radu, & Pătroescu, 1995).
Solubility Studies
The solubility of 1-(3-Bromopropoxy)-4-chlorobenzene, a derivative of this compound, in aqueous ethanol solutions was studied by Jiang et al. (2013). They measured solubilities within a specific temperature range using a laser monitoring system and found that the solubilities increased with temperature. The study provided valuable data for the purification process of this compound, which is crucial for the manufacture of omoconazole nitrate, highlighting the importance of understanding the solubility characteristics of such derivatives in pharmaceutical manufacturing (Jiang et al., 2013).
Molecular Conformation Studies
Hashimoto and Harada (2003) investigated the conformational phase transitions associated with the reversal of hydrogen bond direction in 4-chloro- and 4-bromobenzyl alcohols. They found notable changes in molecular conformations that could influence the physical properties of these compounds. This research contributes to a deeper understanding of how the structural nuances of compounds like this compound can affect their behavior, which is critical in the design of materials and drugs with specific functions (Hashimoto & Harada, 2003).
Catalysis and Synthesis
Research by Fang and Li (2007) on the copper-catalyzed intramolecular O-vinylation of γ-bromohomoallylic alcohols demonstrates the synthetic utility of bromo and chloro substituents in facilitating ring closure reactions. Their work highlights the potential for this compound derivatives in the development of new synthetic methodologies, particularly in the formation of cyclic structures which are common in pharmaceuticals and agrochemicals (Fang & Li, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-4-chlorobenzyl alcohol are the carbon atoms in the benzene ring of the molecule . The compound interacts with these atoms through a series of chemical reactions, leading to changes in the structure and properties of the molecule .
Mode of Action
The mode of action of this compound involves a series of chemical reactions. The compound can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . In these reactions, the bromine and chlorine atoms in the molecule can be replaced by other groups, leading to the formation of new compounds .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the synthesis of new compounds. For example, the compound can participate in the Suzuki–Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . This reaction involves the transfer of a group from boron to palladium, leading to the formation of a new compound .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is highly absorbable in the gastrointestinal tract and can permeate the blood-brain barrier . The compound is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The result of the action of this compound is the formation of new compounds through chemical reactions. These new compounds can have different properties and uses, depending on the groups that have replaced the bromine and chlorine atoms in the molecule .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the rate of the reactions it undergoes can be affected by factors such as temperature and the presence of other substances . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and the presence of light .
Properties
IUPAC Name |
(3-bromo-4-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXLQZNUPRSYEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679339 | |
| Record name | (3-Bromo-4-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329218-12-4 | |
| Record name | 3-Bromo-4-chlorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329218-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromo-4-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-chlorobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














